1,3-Diphenyl-1H-pyrazol-4-ol

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Organic and Materials Chemistry Research

Pyrazoles are a cornerstone in modern organic chemistry, valued for their diverse reactivity and broad range of applications. encyclopedia.pubresearchgate.net This class of heterocyclic compounds is integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netmdpi.com Their structural framework allows for a wide array of chemical modifications, enabling the synthesis of a vast library of derivatives with tailored properties. researchgate.netresearchgate.net In medicinal chemistry, pyrazole derivatives have demonstrated a wide spectrum of biological activities. researchgate.netnih.gov

The applications of pyrazoles extend into materials science, where they are utilized in creating dyes, plastics, and even conductive polymers and photovoltaic materials for solar energy applications. royal-chem.com The ability to incorporate pyrazole moieties into polymers has paved the way for novel materials with enhanced thermal stability, specific conductivity, and unique optical characteristics. rroij.com

Academic Context of the 1,3-Diphenyl-1H-pyrazole-4-ol Motif

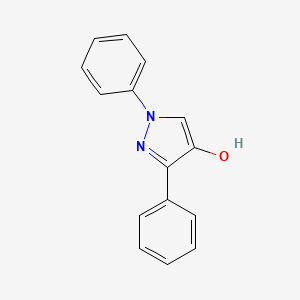

Within the broader family of pyrazoles, the 1,3-diphenyl-1H-pyrazole-4-ol motif has garnered specific academic interest. This particular structure features phenyl groups at the 1 and 3 positions of the pyrazole ring and a hydroxyl group at the 4-position. This arrangement of substituents influences the molecule's electronic properties and steric configuration, making it a valuable subject of study.

Research into this motif often explores its synthesis, characterization, and potential applications. For instance, derivatives of the 1,3-diphenyl-1H-pyrazole structure have been investigated for their potential as inhibitors of specific enzymes. nih.govrsc.org The synthesis of related compounds, such as those where the 4-position is functionalized with a carbaldehyde or a methylene (B1212753) group, has also been a focus of research, highlighting the versatility of this core structure for creating diverse molecular architectures. mdpi.comnih.govresearchgate.net

Evolution of Research Perspectives on 4-Hydroxypyrazole Derivatives

The research landscape for 4-hydroxypyrazole derivatives has evolved significantly over time. Initially, much of the focus was on their synthesis and fundamental chemical properties. However, contemporary research has shifted towards exploring their functional applications, driven by a deeper understanding of their chemical reactivity and potential biological activities.

Recent studies have delved into the use of 4-hydroxypyrazole derivatives as building blocks for more complex molecules and materials. For example, they have been used to create novel propenoic ester derivatives with potential fungicidal properties. google.com Furthermore, the 4-hydroxy group provides a reactive site for further chemical modifications, allowing for the creation of libraries of compounds for screening in various applications. The development of N-hydroxypyrazolyl glycine (B1666218) derivatives as selective N-methyl-D-aspartic acid (NMDA) receptor ligands showcases the sophisticated applications now being explored for this class of compounds. nih.gov This evolution reflects a broader trend in chemical research, moving from foundational synthesis to the rational design of molecules with specific functions.

Interactive Data Table: Properties of 1,3-Diphenyl-1H-pyrazol-4-ol

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 g/mol |

| Appearance | Solid |

| InChI Key | RGXHRTJSGBIGEA-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-14-11-17(13-9-5-2-6-10-13)16-15(14)12-7-3-1-4-8-12/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORMTFRAWCPMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1,3 Diphenyl 1h Pyrazol 4 Ol and Its Direct Analogues

De Novo Synthesis Strategies of the Pyrazole (B372694) Ring System

The foundational step in producing these compounds is the formation of the pyrazole core. This is often achieved through cyclization reactions that bring together the necessary atoms to form the five-membered heterocyclic ring.

Cyclization Reactions for Pyrazole Core Formation

A primary and well-established method for pyrazole synthesis involves the condensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine (B178648) derivative. In the context of 1,3-diphenyl-1H-pyrazol-4-ol, this would typically involve the reaction of a suitably substituted 1,3-diketone with phenylhydrazine. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.govgoogle.com The regioselectivity of the cyclization can be a key consideration, depending on the symmetry of the dicarbonyl starting material.

Another versatile approach is the 1,3-dipolar cycloaddition reaction. This method can involve the reaction of a sydnone (B8496669) with an alkyne, which provides a convenient route to the pyrazole core. nih.gov For instance, the reaction of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes has been shown to efficiently produce 1,3-diaryl-4-halo-1H-pyrazoles, which can serve as precursors for further functionalization. synarchive.com

Approaches Involving Chalcone (B49325) Precursors and Nucleophilic Additions

Chalcones, which are α,β-unsaturated ketones, are readily accessible precursors for the synthesis of pyrazole derivatives. nih.govnih.govwisdomlib.org The general strategy involves the reaction of a chalcone with a hydrazine, such as phenylhydrazine. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent oxidation or tautomerization to form the stable pyrazole ring. nih.govorganic-chemistry.orgmdpi.comchemmethod.com

This method is particularly advantageous due to the wide availability of substituted chalcones, which can be prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. chemmethod.comnih.gov For the synthesis of this compound, a chalcone bearing phenyl groups at the appropriate positions would be reacted with phenylhydrazine. The nature of the substituents on the chalcone and the reaction conditions can influence the reaction rate and yield.

Functionalization and Derivatization at the C-4 Position

Once the 1,3-diphenylpyrazole core is established, the next critical step is the introduction or modification of a functional group at the C-4 position to yield the target this compound.

Transformations of Pyrazole-4-carbaldehydes as Key Intermediates

A highly effective and widely utilized strategy for functionalizing the C-4 position of the pyrazole ring is through the use of pyrazole-4-carbaldehydes as key intermediates. nih.govumich.edu These aldehydes can be synthesized directly through the Vilsmeier-Haack reaction on a corresponding hydrazone precursor. nih.govekb.egresearchgate.net For instance, the reaction of an acetophenone (B1666503) phenylhydrazone with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) can yield the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. organic-chemistry.orgekb.egnih.govresearchgate.netnih.gov

The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can undergo various transformations. For the synthesis of this compound, the aldehyde group can be converted to a hydroxyl group through several methods.

Strategies for Introducing the Hydroxyl Group

The direct synthesis of 1-aryl/1,3-diaryl-1H-pyrazol-4-ols has been reported, providing a direct route to the target compound. mssm.edu Additionally, the oxidation of pyrazole itself can lead to the formation of 4-hydroxypyrazole. This has been observed to occur through the action of hydroxyl radicals or via enzymatic oxidation by cytochrome P-450. wisdomlib.orgorganic-chemistry.orgwikipedia.org While this demonstrates the feasibility of direct hydroxylation, controlling the regioselectivity for a substituted pyrazole like 1,3-diphenylpyrazole would be a significant challenge in a laboratory setting.

A plausible and more controlled laboratory approach for the conversion of a pyrazole-4-carbaldehyde to a pyrazol-4-ol is the Baeyer-Villiger oxidation. nih.govnih.govnih.govbeilstein-archives.org This reaction utilizes a peroxy acid to convert an aldehyde into a formate (B1220265) ester, which can then be readily hydrolyzed to the corresponding alcohol (in this case, the pyrazol-4-ol). The migratory aptitude of the pyrazolyl group would be a key factor in the success of this reaction.

Conversion of C-4 Substituents to Hydroxyl or Related Functions

In addition to the transformation of a formyl group, other substituents at the C-4 position can be converted to a hydroxyl group. For instance, a 4-aminopyrazole derivative could potentially be converted to a 4-hydroxypyrazole via a diazotization reaction followed by hydrolysis. This is a classic method for the conversion of aromatic amines to phenols. nih.gov

Similarly, a 4-halopyrazole, which can be synthesized via methods like the 1,3-dipolar cycloaddition of sydnones and dihaloalkenes, could undergo nucleophilic substitution with a hydroxide (B78521) source to yield the desired 4-hydroxypyrazole. synarchive.com The reactivity of the halogen at the C-4 position would depend on the electronic nature of the pyrazole ring.

Furthermore, other functional groups at the C-4 position, such as thio or seleno-cyano groups, can be introduced and potentially converted to a hydroxyl group through subsequent chemical transformations. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Approaches in Pyrazole Synthesis

The synthesis of pyrazole derivatives, including this compound and its analogues, has increasingly moved towards sustainable and environmentally friendly methods. Green chemistry principles are being applied to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net These approaches not only minimize the environmental impact but also often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.netmedicaljournalshouse.com Key advancements in this area include the use of alternative energy sources like microwave irradiation, mechanochemical methods such as grinding, and the development of catalyst-free and solvent-free reaction conditions. rsc.orgresearchgate.netrsc.org

Microwave-Assisted Synthetic Routes for Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, offering considerable benefits in terms of speed, selectivity, and environmental responsibility. medicaljournalshouse.comnih.gov The rapid heating of reaction mixtures via microwave irradiation can drastically reduce reaction times from hours to mere minutes, often leading to cleaner reactions with fewer side products. heteroletters.orgacs.org This technique has been successfully applied to the synthesis of a wide range of pyrazole derivatives, demonstrating its efficiency and versatility. dergipark.org.tr

One notable application is the one-pot, solvent-free synthesis of pyrazolone (B3327878) derivatives. nih.govmdpi.com For instance, the reaction of β-ketoesters, hydrazines, and aldehydes can be carried out under microwave irradiation without any solvent, affording the desired 4-arylidenepyrazolone derivatives in good to excellent yields (51–98%). mdpi.com This method is highly efficient, atom-economical, and avoids the use of volatile organic solvents. nih.govmdpi.com

Research has also demonstrated the solvent-free, microwave-assisted synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-dione. bohrium.comresearchgate.net This method, using K2CO3 as a solid support, avoids hazardous solvents and significantly reduces reaction time while providing increased yields compared to conventional heating methods. bohrium.comresearchgate.net

The following table summarizes various microwave-assisted synthetic routes for pyrazole derivatives, highlighting the significant reduction in reaction time and improvement in yields.

| Starting Materials | Product Type | Conditions | Time | Yield (%) | Reference |

| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | Microwave (420 W), Solvent-free | 10 min | 83% | mdpi.com |

| Phenylhydrazine, Salicylaldehyde | Indazoles (Benzene-fused pyrazoles) | Microwave (50 W), Ethanol | 35 min | Moderate-High | heteroletters.org |

| Phenyl glycidyl (B131873) ether, Pyrazole | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | Microwave (120 °C), Solvent-free | 1 min | 73% | nih.gov |

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Benzohydrazide derivatives | N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)...) substituted hydrazides | Microwave, Ethanol | 9-10 min | 79-92% | acs.org |

| 1,3-Diketones, Hydrazines | Pyrazoles | Microwave (120 °C), Solvent-free, Catalyst-free | 5-15 min | High | researchgate.net |

Grinding Techniques in Pyrazole Formation

Mechanochemical methods, such as grinding and ball milling, represent another cornerstone of green synthetic chemistry. rsc.org These techniques involve the application of mechanical energy to induce chemical reactions in the solid state, often eliminating the need for solvents. thieme-connect.comthieme-connect.com This approach is characterized by its operational simplicity, mild reaction conditions, high efficiency, and reduced environmental impact. rsc.orgnih.gov

A highly efficient, one-pot, solvent-free synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball milling. semanticscholar.org The reaction proceeds rapidly, and the work-up is remarkably simple, involving only dispersion in water and filtration. thieme-connect.comthieme-connect.com This method serves as a powerful and green alternative to traditional solution-phase syntheses, which often require longer reaction times, elevated temperatures, and organic solvents, leading to lower yields and undesired by-products. thieme-connect.comthieme-connect.com

Grinding with a mortar and pestle has also been employed for pyrazole synthesis. For example, (Z)-4-((1, 3-diphenyl-1H-pyrazol-4-yl)methylene)-1-phenylpyrazolin-5(4H)-one derivatives were prepared by grinding the corresponding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a pyrazolone, and L-proline for 30 minutes. This solvent-free approach offers a convenient and environmentally friendly route to these compounds.

The table below compares grinding techniques with conventional heating methods for the synthesis of 1H-pyrazoles.

| Method | Starting Materials | Catalyst/Conditions | Time | Yield (%) | Reference |

| Grinding | Enaminone, Hydrazine | p-Toluenesulfonic acid, Room temp. | 6 min | ~95% | rsc.org |

| Conventional Heating | Enaminone, Hydrazine | p-Toluenesulfonic acid, Ethanol, Reflux | 2 h | ~95% | rsc.org |

| Ball Milling | Chalcone, Hydrazine, then Na2S2O8 (oxidant) | Solvent-free, High frequency vibration | 60 min | 91% | semanticscholar.org |

| Conventional Heating | Chalcone, Hydrazine, then Na2S2O8 (oxidant) | Dioxane, 100 °C | 10 h | 35% | semanticscholar.org |

Catalyst-Free and Solvent-Free Methodologies in Pyrazole Synthesis

The ideal green synthesis aims to be both solvent-free and catalyst-free, minimizing waste and potential toxicity to the greatest extent possible. researchgate.net Several innovative methodologies have been developed that achieve this goal for the synthesis of pyrazole derivatives, often facilitated by alternative energy sources like microwave or ultrasonic irradiation. researchgate.netdntb.gov.ua

A straightforward and efficient protocol for synthesizing pyrazoles involves the microwave-assisted condensation of 1,3-diketones with hydrazines under solvent-free and catalyst-free conditions. researchgate.net The reactions are completed within 5 to 15 minutes at 120 °C, demonstrating a significant improvement in efficiency and environmental performance over traditional methods. researchgate.net

Furthermore, multicomponent reactions (MCRs) are particularly well-suited for green chemistry as they combine three or more reactants in a single step, leading to high atom economy. rsc.org A catalyst-free, three-component, one-pot synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been developed using green media (water and ethanol). ias.ac.in This approach avoids toxic catalysts and organic solvents, features a simple work-up, and proceeds with short reaction times. ias.ac.in Similarly, an iodine-mediated cascade reaction provides a metal- and solvent-free route to amino pyrazole thioether derivatives, where iodine acts as both a Lewis acid and an oxidant. rsc.orgacs.org

The following table provides examples of catalyst-free and/or solvent-free synthetic methods for pyrazole derivatives.

| Starting Materials | Product Type | Conditions | Key Features | Reference |

| 1,3-Diketones, Hydrazines | Pyrazoles | Microwave (120 °C) | Catalyst-free, Solvent-free | researchgate.net |

| Phenylhydrazine, Malononitrile (B47326), Aromatic aldehydes | 5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles | H2O and EtOH, Room temp. | Catalyst-free, Green solvents | ias.ac.in |

| Phenylhydrazine, Benzenethiol, Aminonitriles | Amino pyrazole thioethers | Iodine-mediated | Catalyst-free (metal-free), Solvent-free | acs.org |

| Hydrazines, 1,3-Diketones, Diorganyl diselenides | 4-Organylselanylpyrazoles | Oxone as promoting agent | Metal catalyst-free, Mild conditions | mdpi.com |

| Aldehydes, Arylhydrazines, β-Diketones/β-ketoesters | Fully substituted pyrazoles | (TBA)2S2O8 as catalyst | Solvent-free | rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, allowing for the mapping of atomic connectivity.

¹H NMR spectroscopy provides data on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For pyrazole (B372694) derivatives, ¹H NMR is crucial for identifying protons attached to the aromatic rings and the heterocyclic core, as well as the hydroxyl proton.

In derivatives of 1,3-Diphenyl-1H-pyrazol-4-ol, the protons of the two phenyl rings typically appear as a complex multiplet in the aromatic region of the spectrum. For instance, in a related compound, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, the ten protons of the unsubstituted phenyl groups resonate as a multiplet between δ 7.49 and 7.82 ppm. scispace.com The hydroxyl (-OH) proton is particularly characteristic. It usually appears as a singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). Its chemical shift can vary but is typically found downfield due to hydrogen bonding and the electronic nature of the pyrazole ring. In various substituted pyrazol-4-ols, this OH signal has been observed at chemical shifts such as δ 11.35 ppm scispace.com, δ 10.50 ppm nih.gov, and δ 11.80 ppm. nih.govmdpi.com

Table 1: Representative ¹H NMR Data for this compound Derivatives This table presents data from related compounds to illustrate expected chemical shifts.

| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol | Aromatic-H (Phenyl) | 7.49 - 7.82 | Multiplet | scispace.com |

| Hydroxyl-H (OH) | 11.35 | Singlet | scispace.com | |

| 2-(1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethylidene)malononitrile | Aromatic-H | 7.27 - 7.84 | Multiplet | nih.gov |

| Hydroxyl-H (OH) | 10.50 | Singlet | nih.gov | |

| 2-Amino-6-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-4-(4-methoxyphenyl)nicotinohydrazide | Aromatic-H | 6.87 - 7.83 | Multiplet | nih.gov |

| Hydroxyl-H (OH) | 11.80 | Singlet | nih.govmdpi.com |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, this technique is used to confirm the presence of all 15 carbon atoms and to identify the carbons of the pyrazole ring, which have characteristic chemical shifts.

In the ¹³C NMR spectrum of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, a series of signals confirms the carbon framework, with resonances observed at δ 116.80, 123.52, 127.66, 129.04, 129.42, 130.05, 131.05, 133.12, 138.29, 144.85, and 147.87 ppm. scispace.com The specific carbons of the pyrazole ring in related structures, such as C-3, C-4, and C-5, are key identifiers. For example, in one study, the pyrazole C-4 carbon was observed at δ 110.1 ppm, while the C-3 and C-5 carbons resonated at δ 138.7 and 153.6 ppm. researchgate.net These shifts are crucial for confirming the successful synthesis of the heterocyclic core.

Table 2: Representative ¹³C NMR Data for Pyrazole Derivatives This table presents data from related compounds to illustrate expected chemical shifts.

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol | Aromatic/Pyrazolyl | 116.80 - 147.87 | scispace.com |

| A Pyrazole Derivative | Pyrazole C-4 | 110.1 | researchgate.net |

| Pyrazole C-3/C-5 | 138.7, 153.6 | researchgate.net | |

| 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | Aromatic/Pyrazolyl | 117.1 - 162.3 | nih.gov |

DEPT is a specialized NMR experiment that provides information about the number of protons attached to each carbon atom, distinguishing between CH₃ (methyl), CH₂ (methylene), CH (methine), and quaternary carbons. The DEPT-135 experiment is particularly common, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.

This technique is invaluable for confirming assignments made in the standard ¹³C NMR spectrum. For pyrazole derivatives, DEPT experiments verify the presence of CH groups within the phenyl rings and the pyrazole core. The synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol utilized DEPT-135 to determine the nature of the carbon signals. scispace.com In the analysis of a different pyrazoline derivative, a DEPT-135 spectrum showed a positive peak at δ 53.62 due to a CH group and a negative peak at δ 41.49 from a CH₂ group, providing strong evidence for the assigned structure. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies.

For this compound, the most characteristic signal is the O-H stretching vibration of the hydroxyl group. This typically appears as a broad band in the region of 3200–3500 cm⁻¹. In the solid-state IR spectrum of the related 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, this O-H stretch was observed at 3276 cm⁻¹. scispace.com Other important absorptions include aromatic C-H stretching just above 3000 cm⁻¹ (e.g., 3068 cm⁻¹), C=N stretching from the pyrazole ring around 1618 cm⁻¹, and aromatic C=C stretching near 1584 cm⁻¹. scispace.com

Table 3: Key IR Absorption Frequencies for this compound Derivatives This table presents data from related compounds to illustrate expected absorption bands.

| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Reference |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol | O-H stretch | 3276 | scispace.com |

| Aromatic C-H stretch | 3068 | scispace.com | |

| C=N stretch | 1618 | scispace.com | |

| C=C stretch | 1584 | scispace.com | |

| 2-Amino-6-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-4-(4-methoxyphenyl)nicotinohydrazide | O-H / N-H stretch | 3448 - 3400 | nih.govmdpi.com |

| 2-(1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethylidene)malononitrile | O-H stretch | 3450 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

For this compound, the expected molecular weight is approximately 236.27 g/mol . High-resolution mass spectrometry would confirm the molecular formula, C₁₅H₁₂N₂O. In the analysis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, the mass spectrum confirmed the formation of the product with a found molecular ion peak at m/z 402.3, consistent with its calculated mass. scispace.com Similarly, the mass spectrum of 2-(1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethylidene)malononitrile showed a molecular ion peak (M⁺) at m/z 326. nih.gov

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Table 4: Representative X-ray Crystallography Data for Diphenyl-Pyrazole Derivatives This table presents data from related compounds to illustrate expected crystal parameters.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine | Monoclinic | P2₁/c | a = 10.5700 Å, b = 12.2810 Å, c = 12.1750 Å, β = 94.429° | jst.go.jpresearchgate.net |

| 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline | Monoclinic | P 2₁ | a = 11.8299 Å, b = 6.9788 Å, c = 12.1306 Å, β = 112.765° | iucr.org |

Elucidation of Molecular Conformation and Dihedral Angles

The molecular conformation of pyrazole derivatives is largely defined by the orientation of the substituent groups relative to the central pyrazole ring. For this compound, this would involve the rotational freedom of the two phenyl rings attached to the nitrogen (N1) and carbon (C3) atoms of the pyrazole core.

X-ray crystallography is the definitive method for elucidating the solid-state conformation and precise dihedral angles. In the absence of specific data for this compound, we can refer to studies on analogous compounds. For instance, in derivatives like (E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, the dihedral angles between the pyrazole ring and its N- and C-bonded phenyl rings were found to be 7.06 (10)° and 53.15 (10)°, respectively. iucr.org In another derivative, 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, the pyrazole ring makes dihedral angles of 18.07 (4)° and 48.60 (4)° with the two phenyl rings. iucr.org These values indicate that the phenyl rings are typically twisted out of the plane of the pyrazole ring to minimize steric hindrance.

Computational studies using methods like Density Functional Theory (DFT) can also predict the most stable conformation by calculating the potential energy surface as a function of the torsion angles. These studies often show that a non-planar conformation, where the phenyl rings are significantly twisted relative to the pyrazole core, is the most energetically favorable.

Table 1: Representative Dihedral Angles in Related 1,3-Diphenyl-1H-pyrazole Derivatives

| Compound | Phenyl Ring Position | Dihedral Angle with Pyrazole Ring (°) | Reference |

| 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | N1-Phenyl | 18.07 (4) | iucr.org |

| C3-Phenyl | 48.60 (4) | iucr.org | |

| (E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | N1-Phenyl | 7.06 (10) | iucr.org |

| C3-Phenyl | 53.15 (10) | iucr.org |

Note: This table presents data for related compounds and not for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular interactions in the solid state are crucial for understanding the crystal packing and physical properties of a compound. For this compound, the key interactions would be hydrogen bonding involving the hydroxyl (-OH) group and π-π stacking involving the aromatic phenyl and pyrazole rings.

Hydrogen Bonding: The hydroxyl group at the 4-position is a potent hydrogen bond donor. It can form strong O-H···N or O-H···O hydrogen bonds. In the solid state, it is highly likely that the hydroxyl group would participate in intermolecular hydrogen bonding, potentially forming chains or dimeric structures that stabilize the crystal lattice. For example, in related pyrazole structures, C-H···O hydrogen bonds have been observed to form dimers. iucr.orgiucr.org The presence of the pyrazole nitrogen atoms also provides potential hydrogen bond acceptor sites.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. This method could precisely map the hydrogen bonding and π-π stacking interactions for this compound if crystallographic data were available.

Table 2: Common Intermolecular Interactions in Pyrazole Derivatives

| Interaction Type | Description | Typical Distance (Å) | Reference |

| C-H···O Hydrogen Bond | Interaction between a carbon-bound hydrogen and an oxygen atom. | H···O: ~2.3-2.6 | iucr.orgiucr.org |

| π-π Stacking | Interaction between the π-systems of aromatic rings. | Centroid-Centroid: ~3.4-3.8 | iucr.orgmdpi.com |

| C-H···π Interaction | Interaction between a C-H bond and the face of an aromatic ring. | H···Centroid: ~2.5-2.9 | iucr.orgiucr.org |

Note: This table presents general data for related compounds and not for this compound.

Chemical Reactivity and Transformation Pathways of 1,3 Diphenyl 1h Pyrazol 4 Ol Derivatives

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring System

The pyrazole ring possesses a distinct aromatic character that governs its reactivity towards electrophiles and nucleophiles. The presence of two adjacent nitrogen atoms significantly influences the electron density distribution within the ring. Generally, the C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. ekb.eg Conversely, the C-3 and C-5 positions are comparatively electron-deficient, rendering them vulnerable to nucleophilic attack. ekb.eg

A cornerstone reaction for the functionalization of the 1,3-diphenyl-pyrazole scaffold is the Vilsmeier-Haack reaction. This process introduces a formyl group (-CHO) at the C-4 position, typically by reacting the precursor acetophenone (B1666503) phenylhydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). wisdomlib.orgresearchgate.net This reaction is a key example of electrophilic substitution and yields 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a critical and versatile intermediate for the synthesis of more complex molecules. wisdomlib.orgresearchgate.netnih.gov

Further illustrating the electrophilic reactivity at the C-4 position, pyrazole systems can undergo efficient thio- and selenocyanation. Methodologies have been developed for the C-4 thiocyanation of pyrazoles using reagents like PhICl₂ and NH₄SCN, which proceed under mild conditions. wisdomlib.org These reactions underscore the nucleophilic character of the C-4 carbon and provide pathways to sulfur- and selenium-containing pyrazole derivatives.

Transformations Involving the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position is a focal point of reactivity for 1,3-diphenyl-1H-pyrazol-4-ol, primarily due to its ability to undergo keto-enol tautomerism. The compound exists as an equilibrium mixture of the enol form (this compound) and the keto form (1,3-diphenyl-1,2-dihydropyrazol-5-one). researchgate.netclockss.orgktu.edu This tautomeric behavior dictates the available reaction pathways.

Reactions of the Enol Tautomer: The hydroxyl group of the enol form can be converted into other functional groups. A significant transformation is its conversion into a triflate (trifluoromethanesulfonate, -OTf) by reacting with triflic anhydride (B1165640) (Tf₂O). researchgate.net The resulting 4-triflyloxy-pyrazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, as the triflate group serves as an efficient leaving group. researchgate.netnih.gov This allows for the introduction of various substituents at the C-4 position. O-alkylation to form ethers, such as 4-methoxy or 4-ethoxy derivatives, is another common transformation that proceeds from the hydroxyl group. researchgate.netnih.gov

Reactions of the Keto Tautomer: The keto tautomer possesses an active methylene (B1212753) group at the C-4 position, which is susceptible to reactions requiring an acidic proton. The Mannich reaction is a prominent example, where the pyrazolone (B3327878) condenses with an aldehyde (like formaldehyde) and an amine to introduce an aminomethyl group at the C-4 position, forming β-amino carbonyl compounds. researchgate.netmdpi.com This reaction provides a direct route for C-C bond formation at this position, yielding derivatives with significant potential in medicinal chemistry. researchgate.net

Condensation and Cycloaddition Reactions Leading to Fused Heterocycles

Derivatives of this compound, particularly the 4-carbaldehyde and 4-acetyl analogs, are extensively used as precursors for synthesizing fused heterocyclic systems. These reactions typically involve condensation of the carbonyl group with a binucleophile, followed by cyclization.

For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde undergoes condensation with active methylene compounds like malononitrile (B47326), leading to the formation of pyranopyrazoles or substituted pyridines. wisdomlib.org One-pot, three-component cyclocondensation reactions of the 4-carbaldehyde derivative with malononitrile and various thiols can yield highly substituted, fused pyridine (B92270) rings. wisdomlib.org Similarly, reactions with cyclohexanone (B45756) or other pyrazolones can lead to the formation of pyrazolo[3,4-b]pyridines via a sequence of Michael addition and subsequent cyclization. nih.gov

The versatility of this scaffold extends to the synthesis of other fused systems. Reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate yields thieno[2,3-c]pyrazoles. nih.gov Furthermore, condensation with hydrazines can be used to construct pyrazolo[3,4-d]pyridazines. nih.gov The 1,3-dipolar cycloaddition reaction is another fundamental strategy employed to build the pyrazole ring itself, which can be adapted to create more elaborate fused structures. researchgate.netsigmaaldrich.com

Table 1: Synthesis of Fused Heterocycles from this compound Derivatives

| Starting Pyrazole Derivative | Reagents | Fused Heterocycle Formed | Reaction Type |

|---|---|---|---|

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Cyclohexanone | Pyrazolo[3,4-b]pyridine | Michael Addition / Cyclization nih.gov |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile, Thiol Derivatives, Triethylamine | Penta-substituted Pyridine | One-pot Cyclocondensation wisdomlib.org |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl Thioglycolate | Thieno[2,3-c]pyrazole | Condensation / Cyclization nih.gov |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine (B178648) | Pyrazolo[3,4-d]pyridazin-4-one | Condensation / Cyclization nih.gov |

| 4-Acetyl-1,3-diphenyl-1H-pyrazol-5-ol | Aromatic Aldehyde, Ammonium Acetate | Substituted Pyridine | Condensation / Cyclization |

Ligand Design and Coordination Chemistry Research of Pyrazole-Containing Ligands

The 1,3-diphenyl-pyrazole framework is a valuable scaffold for the design of ligands for metal coordination and as inhibitors for biological targets. The nitrogen atoms of the pyrazole ring act as effective coordination sites for metal ions. By introducing additional functional groups at various positions on the ring, polydentate ligands with specific geometries and electronic properties can be synthesized.

A notable example of rational ligand design involves the synthesis of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives. researchgate.net In this work, the pyrazole scaffold was selected for its synthetic versatility and its ability to be multi-functionalized. The phenyl groups at the N-1 and C-3 positions were designed to occupy specific hydrophobic pockets in the active site of the target enzyme, microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), demonstrating a sophisticated application of the pyrazole core in medicinal chemistry. researchgate.net

Ligands derived from this compound readily form stable complexes with a wide range of transition metal ions, including nickel(II), copper(II), zinc(II), and iron(II). researchgate.net The coordination typically occurs through one or both of the pyrazole nitrogen atoms. Ligands can be designed to be monodentate, bidentate, or polydentate.

For example, a thiocarbonohydrazide ligand derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde was used to synthesize a mononuclear Ni(II) complex. researchgate.net In this complex, the ligand acts as a neutral bidentate donor, coordinating to the nickel ion. Similarly, 2-substituted benzimidazole (B57391) ligands derived from 1,3-disubstituted pyrazole aldehydes have been used to prepare non-chelated complexes with Cu(II) and Ni(II) in a 1:2 metal-to-ligand stoichiometry. The versatility of pyrazole-based ligands allows for the creation of complexes with diverse structures and properties.

The structures of metal complexes containing 1,3-diphenyl-pyrazole-derived ligands have been investigated using various analytical techniques, including single-crystal X-ray diffraction, UV-Vis spectroscopy, and magnetic susceptibility measurements. These studies reveal a variety of coordination geometries depending on the metal ion, the specific ligand structure, and the reaction conditions.

The Ni(II) complex with the [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide ligand was determined to have an octahedral geometry. researchgate.net This structure was supported by UV-Vis absorption bands characteristic of 3A2g(F) → 3T1g(F) and 3A2g(P) → 3T1g(P) transitions, as well as a magnetic moment measurement of 2.9 B.M. researchgate.net In other studies, spectral data have suggested a tetrahedral geometry for similar Ni(II) complexes and a square planar geometry for Cu(II) complexes with related pyrazole-benzimidazole ligands.

Table 2: Structural Characteristics of Transition Metal Complexes with 1,3-Diphenyl-1H-pyrazole Derivatives

| Metal Ion | Ligand Derivative | Complex Formula | Coordination Geometry | Characterization Methods |

|---|---|---|---|---|

| Ni(II) | [(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide | [Ni(PyT)₂(H₂O)₂]Cl₂·½H₂O | Octahedral researchgate.net | UV-Vis, Magnetic Moment, TGA, XRD researchgate.net |

| Cu(II) | 2-(3'-(Aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | [Cu(L)₂X₂] | Square Planar (suggested) | Spectral Studies |

| Ni(II) | 2-(3'-(Aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | [Ni(L)₂X₂] | Tetrahedral (suggested) | Spectral Studies |

| Zn(II) | 3-Phenylpyrazole | [Zn(3-PhpzH)₄(NO₃)₂] | Not Specified | Single-crystal X-ray diffraction |

| Cd(II) | 3-Phenylpyrazole | [Cd(3-PhpzH)₄(NO₃)₂] | Not Specified | Single-crystal X-ray diffraction |

Theoretical and Computational Chemistry Studies on 1,3 Diphenyl 1h Pyrazole 4 Ol and Analogues

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to provide detailed information on the electronic structure and properties of pyrazole (B372694) derivatives. These methods allow researchers to model molecular systems at the atomic level, exploring conformational possibilities and predicting various molecular properties.

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable, low-energy conformation. For pyrazole derivatives, DFT calculations are used to predict geometric parameters. unar.ac.idnih.gov X-ray crystallography studies of analogous compounds, such as 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, provide experimental data that can be compared with theoretical calculations. In one study, the crystal structure of this analogue revealed a non-planar molecule where the dihedral angles between the pyrazole ring and the two phenyl rings were significant. nih.govresearchgate.net

The structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, a close analogue, shows that the phenyl rings are twisted relative to the central pyrazole ring. The dihedral angles vary between the different molecules found in the asymmetric unit of the crystal. nih.govnih.gov This twisting is a common feature in such multi-ring systems and is crucial for understanding their packing in a solid state and their interaction with biological receptors.

| Molecule in Asymmetric Unit | Dihedral Angle Between Phenyl Rings (°) | Dihedral Angle (Phenyl Ring 1 / Pyrazole Ring) (°) | Dihedral Angle (Phenyl Ring 2 / Pyrazole Ring) (°) |

|---|---|---|---|

| Molecule 1 | 22.2 (2) | 29.28 (20) | 14.0 (2) |

| Molecule 2 | 22.4 (2) | 31.02 (20) | 15.2 (2) |

| Molecule 3 | 25.1 (3) | 27.78 (27) | 3.81 (33) |

| Molecule 4 | 41.9 (2) | 37.81 (18) | 22.27 (25) |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For pyrazole derivatives, DFT calculations are used to determine these orbital energies. unar.ac.id A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the electrophilic and nucleophilic nature of different parts of the molecule. nih.gov For example, studies on pyrazoline derivatives have shown that the introduction of electron-withdrawing groups can lower the HOMO-LUMO gap, thereby enhancing the molecule's reactivity and potential for nonlinear optical (NLO) applications. nih.gov

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| M1 | -6.52 | -2.27 | 4.25 |

| M2 | -6.60 | -2.26 | 4.34 |

| M6 | -7.14 | -3.14 | 4.00 |

Quantum mechanical calculations are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with high accuracy. nih.govrsc.org These in silico predictions are valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental results. rsc.org DFT methods can compute the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

Experimental ¹H-NMR spectra of compounds structurally related to 1,3-Diphenyl-1H-pyrazol-4-ol, such as 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone, show characteristic signals that confirm the pyrazole and pyrazoline ring structures. mdpi.com For instance, the proton at the 5-position of the pyrazole ring in this analogue appears as a singlet at 8.76 ppm. mdpi.com The signals for the pyrazoline ring protons appear as distinct doublet of doublets, confirming their diastereotopic nature. mdpi.com Theoretical predictions aim to reproduce these chemical shifts and coupling constants, thereby validating the proposed chemical structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyrazoline HA (at C4) | 3.21 | dd | 17.55, 4.50 |

| Pyrazoline HB (at C4) | 3.71 | dd | 17.40, 11.70 |

| Pyrazoline HX (at C5) | 6.08 | dd | 11.55, 4.80 |

| Pyrazole H (at C5) | 8.76 | s | - |

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov These simulations are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking studies on pyrazole derivatives have been instrumental in elucidating their binding interactions with various biological targets. For example, derivatives of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione were designed as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an anti-inflammatory target. nih.gov Docking simulations revealed that these compounds bind within the active site of mPGES-1, with the phenyl group on the pyrazole-1-position occupying a hydrophobic groove. nih.gov Key interactions often include hydrogen bonds; in this case, a carbonyl group on the barbituric acid moiety forms a hydrogen bond with the hydroxyl group of a serine residue (S127). nih.gov

Similarly, docking studies of novel pyrazole-carboxamides against human carbonic anhydrase (hCA) I and II receptors identified specific binding mechanisms. nih.gov The analyses showed that these compounds formed more favorable interactions within the enzyme's active site compared to the standard inhibitor, acetazolamide. nih.gov Such studies highlight the importance of specific substituent groups on the pyrazole core for modulating binding affinity and selectivity.

An essential part of molecular docking is the conformational analysis of the ligand to find the geometry that best fits the receptor's binding site. Docking algorithms explore various possible conformations and orientations of the ligand, calculating a scoring function to estimate the binding affinity. alrasheedcol.edu.iq This binding affinity, often expressed as a binding energy (e.g., in kcal/mol), predicts the strength of the ligand-receptor interaction. researchgate.net

In silico studies of pyrazole derivatives have successfully predicted their binding affinities for various protein targets. For instance, docking of pyrazole derivatives against receptor tyrosine kinases and protein kinases revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol, indicating strong potential for inhibition. researchgate.net In another study targeting anti-inflammatory and antioxidant enzymes, pyrazoline methanone (B1245722) derivatives showed binding affinities between -8.8 to -9.7 kcal/mol. unar.ac.idnih.gov These predicted values help prioritize compounds for synthesis and further biological testing.

| Compound Class | Protein Target | Predicted Binding Affinity | Source |

|---|---|---|---|

| 1H-Pyrazole derivatives | VEGFR-2 (2QU5) | -10.09 kJ/mol | researchgate.net |

| 1H-Pyrazole derivatives | Aurora A (2W1G) | -8.57 kJ/mol | researchgate.net |

| 1H-Pyrazole derivatives | CDK2 (2VTO) | -10.35 kJ/mol | researchgate.net |

| Pyrazoline methanone derivatives | Liver alcohol dehydrogenase (5ADH) | -8.8 to -9.3 kcal/mol | nih.gov |

| Pyrazoline methanone derivatives | Anti-inflammatory hydrolase (1RO6) | -8.5 to -9.7 kcal/mol | nih.gov |

In Silico Prediction of Molecular Descriptors Relevant to Chemical Behavior (e.g., LogP, TPSA, Rotatable Bonds)

In silico prediction of molecular descriptors is a fundamental aspect of computational chemistry, providing crucial insights into the physicochemical properties of a molecule and its likely behavior in a biological system. These descriptors, calculated from the molecular structure alone, are instrumental in the early stages of drug discovery and materials science for filtering and prioritizing compounds with desirable characteristics. For this compound and its analogues, key descriptors such as the logarithm of the partition coefficient (LogP), Topological Polar Surface Area (TPSA), and the number of rotatable bonds are used to predict properties like solubility, permeability, and oral bioavailability.

Detailed research findings from computational models show that the introduction of a polar group, such as a hydroxyl or carboxylic acid, at the 4-position of the pyrazole ring significantly alters the molecule's TPSA and LogP values. The parent compound, 1,3-Diphenyl-1H-pyrazole, exhibits a relatively high LogP value and a low TPSA, indicative of good lipophilicity and potential for crossing cell membranes. nih.gov The introduction of an oxygen-containing functional group increases polarity, which in turn raises the TPSA and lowers the LogP.

The number of rotatable bonds is another critical descriptor, affecting conformational flexibility and, by extension, the molecule's ability to bind to a target. For the 1,3-diphenyl-1H-pyrazole scaffold, rotation is primarily possible around the single bonds connecting the two phenyl rings to the central pyrazole core. The addition of a small functional group at the C4-position does not typically alter the number of these key rotatable bonds.

The table below presents a comparison of predicted molecular descriptors for 1,3-Diphenyl-1H-pyrazole and a closely related C4-substituted analogue, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, based on data from computational analyses. nih.gov This comparison illustrates the impact of C4 substitution on these fundamental chemical descriptors.

| Compound Name | Molecular Formula | LogP (XLogP3-AA) | Topological Polar Surface Area (TPSA) | Rotatable Bonds | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole | C15H12N2 | 3.6 | 17.8 Ų | 2 | nih.gov |

| 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | 3.1 | 55.1 Ų | 3 | [PubChem CID: 847409] |

Based on these analogue data, it can be inferred that this compound would have a LogP value lower than 3.6 (due to the polar -OH group) but likely higher than 3.1 (as a hydroxyl group is less polar than a carboxylic acid group). Similarly, its TPSA would be expected to be higher than 17.8 Ų but lower than 55.1 Ų, and it would possess 2 rotatable bonds, reflecting the phenyl-pyrazole linkages. These predictions are vital for guiding further experimental studies into the compound's properties and potential applications.

Advanced Research Applications and Future Directions in 1,3 Diphenyl 1h Pyrazol 4 Ol Chemistry

Role in the Development of Functional Organic Materials

The unique electronic and structural characteristics of the 1,3-diphenyl-1H-pyrazol-4-ol framework make it a valuable building block for a new generation of functional organic materials. Its derivatives are being investigated for their utility in optoelectronics and supramolecular chemistry, opening avenues for innovative technologies.

Precursors for Optoelectronic Materials (e.g., Hole-Transporting Materials)

Derivatives of the pyrazole (B372694) scaffold are showing promise as efficient hole-transporting materials (HTMs) in perovskite solar cells (PSCs), a rapidly advancing photovoltaic technology. While direct application of this compound is not extensively documented, its structural motifs are integral to newly synthesized HTMs.

Researchers have designed and synthesized asymmetric spiro-phenylpyrazole/fluorene based HTMs. These materials incorporate a spiro-bifluorene unit, a common component in high-performance HTMs like spiro-OMeTAD, with a phenylpyrazole fragment. The introduction of the phenylpyrazole moiety allows for fine-tuning of the electronic and steric properties of the resulting molecule. For instance, a series of spiro-phenylpyrazole/fluorene HTMs, designated as WY-1, WY-2, and WY-3, have been synthesized and tested in PSCs. The device based on WY-1 exhibited a power conversion efficiency (PCE) of 14.2%, which is comparable to the 14.8% PCE achieved with the well-established spiro-OMeTAD.

Further extending this concept, another class of HTMs has been developed based on a spiro core involving phenylpyrazole and a second heteroaromatic system such as xanthene, thioxanthene, or acridine. The variation of the second heteroaromatic component allows for the optimization of optical and electrochemical properties, as well as hole mobilities. Notably, a thioxanthene-containing phenylpyrazole derivative (PPyra-TXA) used as an HTM in a PSC demonstrated a high PCE of 18.06%, surpassing the performance of a spiro-OMeTAD-based device (16.15%).

These findings underscore the potential of incorporating the 1,3-diphenyl-1H-pyrazole core into more complex molecular architectures to create efficient and stable HTMs for next-generation solar cells.

Table 1: Performance of Perovskite Solar Cells with Pyrazole-Based Hole-Transporting Materials

| HTM Designation | Core Structure | Power Conversion Efficiency (PCE) |

| WY-1 | Spiro-phenylpyrazole/fluorene | 14.2% |

| PPyra-TXA | Spiro-phenylpyrazole/thioxanthene | 18.06% |

| spiro-OMeTAD (reference) | Spiro-bifluorene | 14.8% - 16.15% |

Methodological Advancements in Pyrazole Chemistry and Related Heterocycles

The synthesis of functionalized pyrazoles, including derivatives of this compound, is a dynamic area of research, with continuous efforts to develop more efficient, versatile, and environmentally friendly synthetic methods.

A classical and widely used method for the synthesis of the pyrazole ring is the Vilsmeier-Haack reaction. This reaction has been employed to obtain 1,3-diphenylpyrazole-4-carboxaldehyde and 1-(4-nitrophenyl)-3-phenylpyrazole-4-carboxaldehyde from the corresponding phenylhydrazones. These aldehydes serve as versatile intermediates for the synthesis of a wide range of functionalized pyrazole derivatives.

Recent advancements in synthetic methodologies have focused on the development of one-pot, multicomponent reactions. These strategies offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. For instance, a series of penta-substituted pyridine (B92270) derivatives incorporating a 1,3-diphenylpyrazole moiety has been synthesized via a one-pot, three-component cyclocondensation reaction of 1,3-diphenylpyrazole-4-carboxaldehyde, malononitrile (B47326), and thiol derivatives.

The principles of green chemistry are also being increasingly applied to the synthesis of pyrazole derivatives. Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the preparation of pyrazole-containing compounds. Furthermore, the use of environmentally benign solvents and catalysts is gaining prominence.

The development of novel catalytic systems is another key area of advancement. For example, a silver-catalyzed reaction has been reported for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles. This method involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a -H shift. The exploration of new catalysts and reaction pathways continues to expand the toolkit available to synthetic chemists for accessing diverse and complex pyrazole structures.

Emerging Research Areas and Unexplored Reactivity Pathways for the this compound Scaffold

While the this compound scaffold has been extensively studied for its biological activities, new avenues of research are continually emerging, and many of its potential reactivity pathways remain to be explored.

Recent studies have highlighted the potential of 1,3-diphenyl-1H-pyrazole derivatives as a new class of potent PPARγ partial agonists, which could have implications for the treatment of metabolic diseases. Additionally, derivatives of this scaffold have been investigated as novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs. These findings suggest that the this compound core can be a valuable starting point for the design of new therapeutic agents with novel mechanisms of action.

The functionalization of the this compound scaffold at its various positions offers a vast chemical space for exploration. The hydroxyl group at the 4-position, for instance, can be a handle for further chemical modifications, leading to the synthesis of new libraries of compounds with potentially interesting properties. The reactivity of the pyrazole ring itself, including its susceptibility to electrophilic and nucleophilic attack, could be further investigated to develop new synthetic transformations.

Unexplored areas of research include the investigation of the photophysical properties of novel this compound derivatives for applications in sensing and imaging. The development of polymeric materials incorporating this scaffold could lead to new materials with unique thermal and mechanical properties. Furthermore, the catalytic activity of metal complexes bearing this compound-based ligands is a largely unexplored field with the potential for discovering new and efficient catalysts for a variety of organic transformations.

Q & A

Q. What are the key steps for synthesizing 1,3-Diphenyl-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

Methodology :

- Synthetic Route : A common approach involves a multi-step synthesis starting from phenylhydrazine and diketones. For example, condensation of phenylhydrazine with acetylacetone under acidic conditions yields the pyrazole core, followed by phenyl group introduction via Suzuki-Miyaura coupling .

- Optimization : Reaction temperature (80–100°C), solvent choice (e.g., ethanol for cyclization), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yields. Purification via column chromatography (ethyl acetate/hexane, 1:4) ensures high purity .

- Yield Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Phenylhydrazine, HCl, ethanol, reflux | 65–75 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry of substituents. For example, the hydroxyl proton (C4-OH) appears as a singlet at δ 8.2–8.5 ppm in DMSO-d₆ .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond lengths (e.g., C-N: 1.33 Å) and hydrogen-bonding networks critical for stability .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 249) verifies molecular weight.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Methodology :

- SHELX Refinement : Use SHELXL to model disorder in phenyl rings or hydroxyl groups. For example, anisotropic displacement parameters clarify ambiguous electron density .

- Validation Tools : R-factor (<5%) and residual density maps (<0.3 eÅ⁻³) ensure accuracy. Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) resolves tautomeric ambiguities .

Q. What strategies improve the yield of Mannich reactions involving this compound?

Methodology :

- Reagent Selection : Use N,N′-bis(methoxymethyl)diaza-18-crown-6 to stabilize intermediates. Solvent choice (e.g., dichloromethane) minimizes side reactions .

- Kinetic Control : Low temperatures (–20°C) favor selective formation of NCH₂N-linked products. Post-reaction recrystallization (2-propanol) enhances purity .

- Yield Comparison :

| Conditions | Catalyst/Solvent | Yield (%) |

|---|---|---|

| Standard | Et₃N, CH₂Cl₂ | 70 |

| Optimized | Crown ether, –20°C | 98 |

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Hydroxyl and phenyl groups show strong H-bonding with active-site residues .

- QSAR Models : Correlate logP values (2.1–3.5) with antimicrobial activity (MIC: 12.5–50 µg/mL) to prioritize derivatives for synthesis .

Q. What challenges arise in scaling up the synthesis of this compound for pharmacological studies?

Methodology :

- Batch Reactors : Optimize stirring rates (500–1000 rpm) to maintain homogeneity in large-scale Suzuki couplings.

- Purification : Replace column chromatography with fractional crystallization (methanol/water) to reduce costs .

Data Contradiction Analysis

- Tautomerism Conflicts : X-ray data may indicate a keto-enol equilibrium, while NMR suggests a single tautomer. Resolve via variable-temperature NMR (VT-NMR) to observe dynamic exchange .

- Bioactivity Variability : Discrepancies in antimicrobial assays (e.g., MIC ±10 µg/mL) may stem from solvent polarity effects. Standardize assays using DMSO controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.